

# Eravacycline MIC Determination: Broth Microdilution Method

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## Compound Focus: Eravacycline dihydrochloride

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The **broth microdilution (BMD)** method is the reference standard for determining the minimum inhibitory concentration (MIC) of eravacycline, a novel fluorocycline antibiotic [1] [2]. This protocol ensures accurate and reproducible susceptibility testing of eravacycline against clinical bacterial isolates, which is crucial for guiding treatment of infections caused by multidrug-resistant organisms.

## Eravacycline In Vitro Activity Profile

The table below summarizes the MIC values (in mg/L) of eravacycline against various clinical bacterial pathogens, as determined by the BMD method [1].

Bacterial Species (Number of Isolates)	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	Susceptibility Rate (%) (FDA)	Susceptibility Rate (%) (EUCAST)
<b>Gram-positive Bacteria</b>				
<i>Staphylococcus aureus</i> (n=126)	0.12	1	46.03%	83.33%
<i>Enterococcus faecalis</i> (n=58)	0.06	0.12	56.90%	94.93%

Bacterial Species (Number of Isolates)	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	Susceptibility Rate (%) (FDA)	Susceptibility Rate (%) (EUCAST)
<i>Enterococcus faecium</i> (n=29)	0.06	0.5	62.07%	79.31%
<b>Gram-negative Bacteria</b>				
<i>Escherichia coli</i> (n=187)	0.25	0.5	90.37%	-
<i>Klebsiella pneumoniae</i> (n=136)	0.5	2	58.09%	-
<i>Acinetobacter baumannii</i> (n=58)	0.25	2	-	-

> **Note:** Susceptibility rates can vary significantly depending on the breakpoint criteria used (FDA vs. EUCAST), especially for Gram-positive bacteria [1]. MIC<sub>50</sub> and MIC<sub>90</sub> represent the minimum concentration required to inhibit 50% and 90% of the tested isolates, respectively.

## Detailed Broth Microdilution Protocol

### Reagent and Material Preparation

- **Cation-Adjusted Mueller-Hinton Broth (CAMHB):** Prepare according to manufacturer instructions. On the day of use, adjust to contain **20–25 mg/L of calcium (Ca<sup>2+</sup>)** and **10–12.5 mg/L of magnesium (Mg<sup>2+</sup>)** [3].
- **Eravacycline Stock Solution:** Prepare **eravacycline dihydrochloride** in sterile water for injection to a concentration of **5,120 mg/L**. Aliquot and store at **-80°C** for up to six months [3].
- **BMD Panels:** Prepare customized 96-well panels with serial two-fold dilutions of eravacycline. The standard concentration range should cover **0.015 mg/L to 16 mg/L** [1].
- **Inoculum Preparation:**
  - Transfer fresh clinical isolates from storage and subculture onto Columbia blood agar plates. Incubate at **35±2°C** for **18–24 hours** [1].
  - Select 3–5 well-isolated colonies and suspend in **0.85% saline**.

- Adjust the turbidity of the suspension to a **0.5 McFarland standard** using a turbidimeter, which equals approximately **1–2 x 10<sup>8</sup> CFU/mL** [1] [3].
- Dilute the standardized suspension in CAMHB to achieve a final working inoculum of **~5 x 10<sup>5</sup> CFU/mL** in each test well [1].

## Inoculation and Incubation

- Pipette the adjusted inoculum into each well of the BMD panel.
- Seal the panels in plastic bags to prevent evaporation.
- Incubate in ambient air at **35±2°C** for **16–20 hours** [1] [3].

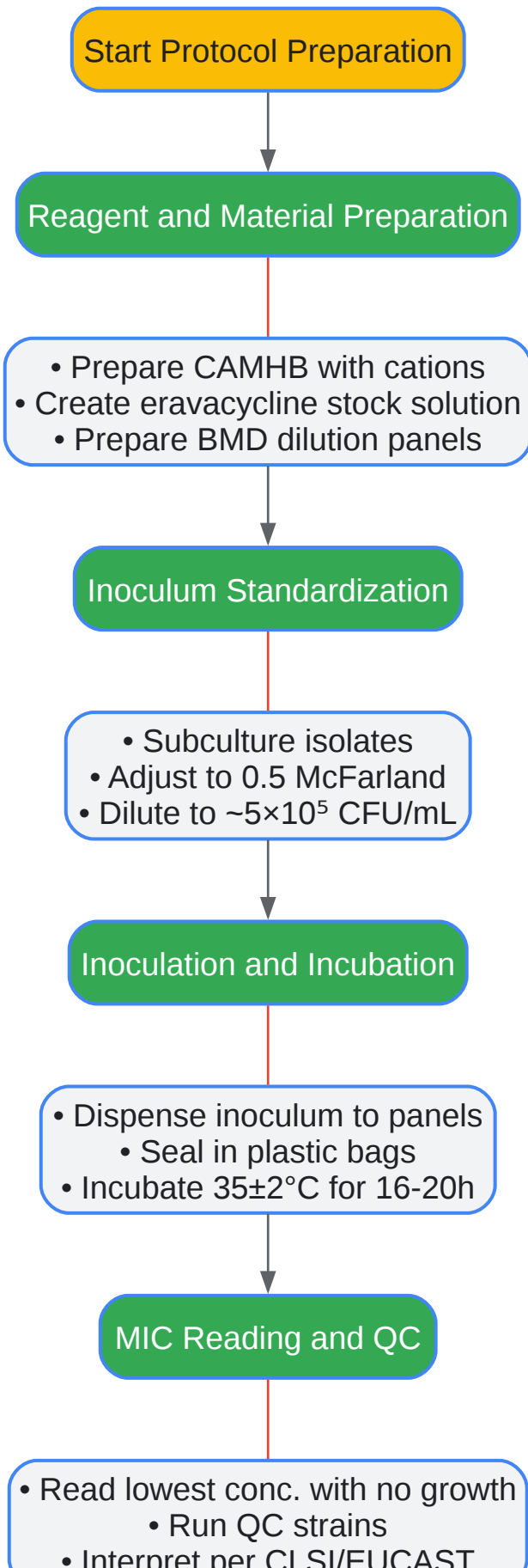
## Reading and Interpretation

- Read the MIC endpoint visually as the **lowest concentration of eravacycline that completely inhibits visible growth** of the organism [1].
- Consult current standards from **CLSI** or **EUCAST** for interpretive criteria. Note that breakpoints may differ between organizations [1].

## Quality Control (QC)

- Perform QC with each run using recommended reference strains [1]:
  - *Escherichia coli* **ATCC 25922** (acceptable MIC range: **0.032–0.125 mg/L**)
  - *Enterococcus faecalis* **ATCC 29212** (acceptable MIC range: **0.016–0.064 mg/L**)
  - *Staphylococcus aureus* **ATCC 29213** (acceptable MIC range: **0.016–0.125 mg/L**)
  - *Pseudomonas aeruginosa* **ATCC 27853** (acceptable MIC range: **2–16 mg/L**)

The experimental workflow for this protocol is as follows:





Result Documentation

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## Performance Comparison with Alternative Methods

While BMD is the reference method, other techniques are used in clinical labs. The table below compares their performance against BMD for eravacycline testing [1] [2] [4].

Testing Method	Essential Agreement (EA) with BMD	Categorical Agreement (CA) with BMD	Major Error (ME) Rate	Very Major Error (VME) Rate
MIC Test Strip (MTS)	94.55% [4]	99.83% [4]	0.17% [4]	0% [4]
Disc Diffusion (DD)	-	99.49% [4]	0.51% [4]	0% [4]
Gradient Diffusion (Etest)	88-100%* [2]	90-98.4%* [2]	0-10%* [2]	0-1.64%* [2]

> **Note:** The range represents variability across different bacterial species (e.g., *Enterobacteriales* vs. *A. baumannii*). The MTS and DD methods show strong consistency with BMD and can be reliable alternatives for clinical testing [4]. However, one study noted that the Etest method might yield lower categorical agreement and higher error rates for Gram-positive isolates when using FDA breakpoints [1].

## Key Experimental Considerations

- **Breakpoint Selection:** Be aware that susceptibility rates can differ significantly depending on whether **FDA** or **EUCAST** breakpoints are applied, particularly for Gram-positive cocci like *S. aureus* and enterococci [1].
- **Method Consistency:** For **Gram-negative bacteria**, the gradient diffusion strip (Etest) method shows excellent essential and categorical agreement with BMD, making it a dependable alternative [2]. For **Gram-positive bacteria**, the same method may produce higher error rates, necessitating caution and potential confirmation with BMD [1].
- **Strain Specificity:** Eravacycline demonstrates potent activity against a broad spectrum of pathogens, including **methicillin-resistant *S. aureus* (MRSA)**, **vancomycin-resistant enterococci (VRE)**, and **carbapenem-resistant Enterobacterales (CRE)** [1] [5]. Its activity against *A. baumannii* is moderate but remains valuable for multidrug-resistant (MDR) strains [2].

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